![molecular formula C20H20N2O7 B11151195 N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11151195.png)
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves multiple steps, starting with the preparation of the furochromen core The furochromen core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives: These compounds share the furochromen core but differ in their side chains.
Glycylglycine derivatives: Compounds with similar peptide-like structures but different aromatic moieties.
Uniqueness
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is unique due to its combination of the furochromen core with the glycylglycine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound that exhibits notable biological activities. Its structure combines a furochromenone core with a glycylglycine moiety, which may contribute to its interaction with various biological targets. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C24H23N2O5
- Molecular Weight : 405.4 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a unique combination of functional groups that enhance its binding affinity to biological targets. The presence of the furochromenone core is significant for its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit strong antimicrobial effects. For instance, derivatives of furochromenones have shown efficacy against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Similar Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
Compound C | Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 and A549 have demonstrated varying levels of toxicity. Some derivatives showed no significant cytotoxic effects, while others increased cell viability at specific concentrations.
Table 2: Cytotoxicity Results in L929 Cells
Dose (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
---|---|---|
200 | 77 | 68 |
100 | 92 | 92 |
50 | 74 | 67 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. These interactions can modulate enzymatic activities and influence cellular pathways related to growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of furochromenone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited significant bactericidal activity, suggesting potential for development as new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer cell lines, several derivatives were tested for their ability to inhibit cell growth. The results indicated that some compounds led to increased apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents.
Properties
Molecular Formula |
C20H20N2O7 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H20N2O7/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(23)21-7-18(24)22-8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |
InChI Key |
YCGNFEPZAFKLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
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